molecular formula C18H27NO3S B7641123 N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine

N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine

Cat. No. B7641123
M. Wt: 337.5 g/mol
InChI Key: OYBGYWKBHHXFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity in preclinical models, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine involves the inhibition of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. By inhibiting CHK1, this compound disrupts the ability of cancer cells to repair DNA damage, leading to cell death. This mechanism of action has been confirmed in several studies, including a study by Walton et al. (2012).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, inhibition of cell proliferation, and induction of apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine for lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer biology. In addition, this compound has been shown to exhibit a high degree of selectivity for CHK1, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine. One area of interest is the development of more potent and selective CHK1 inhibitors based on the structure of this compound. Another potential direction is the investigation of the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Finally, the potential use of this compound as a radiosensitizer in cancer treatment is an area of ongoing research.

Synthesis Methods

The synthesis of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine involves several steps, including the reaction of 3-cyclohexyloxybenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the desired product. The synthesis of this compound has been reported in several publications, including a study by Wang et al. (2012).

Scientific Research Applications

N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, pancreatic, and lung cancer. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c20-23(21)11-5-7-16(14-23)19-13-15-6-4-10-18(12-15)22-17-8-2-1-3-9-17/h4,6,10,12,16-17,19H,1-3,5,7-9,11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGYWKBHHXFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)CNC3CCCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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